isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido-thiazine core fused with a substituted phenyl group. The molecule contains a 4-iodophenyl substituent at position 6, a methyl group at position 8, and an isopropyl ester at position 6.
Properties
CAS No. |
617694-70-9 |
|---|---|
Molecular Formula |
C18H19IN2O3S |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
propan-2-yl 6-(4-iodophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C18H19IN2O3S/c1-10(2)24-17(23)15-11(3)20-18-21(14(22)8-9-25-18)16(15)12-4-6-13(19)7-5-12/h4-7,10,16H,8-9H2,1-3H3 |
InChI Key |
XCBJKPJWCUJTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)I)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Domino Reactions for Core Assembly
A prominent approach for constructing fused pyrimido-thiazine systems involves multicomponent domino reactions. For example, H.M. and A.A.E. demonstrated the synthesis of thiazolo[3,2-a]pyrimidine-quinolone hybrids via a three-component reaction of 4-hydroxyquinolin-2(1H)-one, aldehydes, and thiazolo[3,2-a]pyrimidine derivatives using L-proline as an organocatalyst . Adapting this method, the target compound could be synthesized by substituting the aldehyde component with 4-iodobenzaldehyde to introduce the iodophenyl group.
Key Reaction Conditions
-
Solvent: Ethanol (reflux)
-
Catalyst: L-proline (10 mol%)
-
Time: 4–6 hours
This method benefits from high atom economy and avoids column chromatography, making it scalable for industrial applications .
Gold-Catalyzed Cyclization for Thiazine Ring Formation
The gold-catalyzed cyclization of thiourea derivatives, as reported by Gimbert et al. , provides a robust pathway for constructing 1,3-thiazine rings . In this method, thiourea precursors undergo intramolecular cyclization in the presence of a gold catalyst (e.g., [Au(NCMe)(JohnPhos)]SbF6) to form thiazinane derivatives. For the target compound, a thiourea intermediate containing the 4-iodophenyl moiety could be cyclized under similar conditions to generate the pyrimido-thiazine core.
Optimized Parameters
-
Catalyst: [Au(NCMe)(JohnPhos)]SbF6 (1 mol%)
-
Solvent: Acetonitrile (60°C)
-
Time: 5 hours
This method’s efficiency is attributed to the ligand’s electron-donating properties, which stabilize the gold-thiourea intermediate during cyclization .
Halogenation and Functional Group Interconversion
Introducing the 4-iodophenyl group may require late-stage halogenation. A viable strategy involves Suzuki-Miyaura coupling using a pre-functionalized boronic acid. For instance, Ding et al. synthesized 4-benzylidene-4H-benzo[d] thiazines via Pd-catalyzed cross-coupling . Applying this to the target compound:
-
Intermediate Preparation: Synthesize a bromophenyl precursor (e.g., 6-(4-bromophenyl)-8-methyl-4-oxo-pyrimido-thiazine).
-
Iodination: React with sodium iodide and a copper(I) catalyst in dimethylformamide (DMF) at 100°C .
Halogen Exchange Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Solvent | DMF |
| Temperature | 100°C |
| Yield | 60–70% (estimated) |
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method:
Structural Characterization and Validation
Successful synthesis requires validation via:
Chemical Reactions Analysis
Types of Reactions
Isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anti-Obesity Effects
Research indicates that compounds similar to isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine derivatives may play a significant role in the treatment of obesity. They are thought to act on metabolic pathways that regulate energy expenditure and lipid accumulation.
In particular, the inhibition of acyl coenzyme A:diacylglycerol acyltransferase 1 (DGAT-1) has been highlighted as a mechanism through which these compounds can reduce triglyceride synthesis and promote weight loss. Studies have shown that DGAT-1 deficient mice exhibit resistance to diet-induced obesity and improved insulin sensitivity, suggesting that similar pharmacological agents could be beneficial for human obesity management .
Anti-Diabetic Properties
The compound is also being investigated for its potential anti-diabetic effects. It is theorized to enhance insulin sensitivity and reduce hyperlipidemia, which are crucial factors in managing type 2 diabetes. The therapeutic activity of such compounds can be linked to their ability to modulate lipid metabolism and improve glucose homeostasis .
Drug Development
Isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is being explored as a lead compound for new drug formulations targeting obesity and diabetes. Its structural characteristics allow for modifications that can enhance bioavailability and therapeutic efficacy.
Combination Therapies
There is ongoing research into the use of this compound in combination with other anti-obesity and anti-diabetic agents. This approach aims to create multi-targeted therapies that can address the complex nature of metabolic disorders more effectively than single-agent therapies alone .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Isobutyl Ester Analog
- Structure : Isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Molecular Formula : C₁₉H₂₁IN₂O₃S (molecular weight: 484.35 g/mol)
- Both compounds share the 4-iodophenyl and thiazine core, suggesting similar electronic profiles .
Ethyl Ester Analog with 4-Fluorophenyl Substituent
- Structure : Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Molecular Formula : C₁₇H₁₆FN₂O₃S (molecular weight: ~362.39 g/mol)
- Key Differences : Replacing iodine with fluorine reduces steric hindrance and introduces strong electron-withdrawing effects. The ethyl ester further decreases molecular weight, likely improving metabolic stability but reducing halogen-dependent binding interactions (e.g., in thyroid hormone analogs) .
Methyl Ester Analog with 4-Methoxyphenyl Substituent
- Structure : Methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Molecular Formula : C₁₆H₁₇N₂O₄S (molecular weight: ~357.39 g/mol)
- Key Differences : The methoxy group is electron-donating, contrasting with the electron-withdrawing iodine. The smaller methyl ester may enhance solubility but reduce lipophilicity compared to bulkier esters .
Analogs with Modified Heterocyclic Cores
Pyrimido-Oxazine Derivative
- Structure : 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile
- Molecular Formula : C₂₂H₁₇ClN₃O₂S (molecular weight: ~434.91 g/mol)
- Key Differences: The oxazine core replaces thiazine, altering ring strain and hydrogen-bonding capacity. The methylthio and cyano groups enhance electrophilicity, enabling nucleophilic substitution reactions—a feature absent in the iodine-substituted thiazine analog .
Structural and Functional Implications
Electronic and Steric Effects
- Iodine vs. Fluorine/Methoxy : The 4-iodophenyl group in the target compound provides polarizability and van der Waals interactions, advantageous in halogen bonding. Fluorine and methoxy substituents prioritize electronic modulation (e.g., fluorine’s -I effect vs. methoxy’s +M effect) .
- Ester Groups : Larger esters (isobutyl, isopropyl) increase logP values, favoring blood-brain barrier penetration, whereas smaller esters (ethyl, methyl) improve solubility for systemic applications .
Biological Activity
Isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H26N2O3S
- Molecular Weight : 386.51 g/mol
- CAS Number : 608492-76-8
The structure of the compound includes a pyrimidine-thiazine core with an isopropyl ester and a 4-iodophenyl substituent, which may influence its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of thiazine and pyrimidine have been shown to possess cytotoxic effects against various cancer cell lines. A notable study conducted by the National Cancer Institute evaluated the antitumor efficacy of similar compounds across multiple tumor types, including leukemia and breast cancer. The results demonstrated that certain derivatives exhibited promising cytotoxicity, suggesting that this compound could potentially share these properties due to its structural similarities .
The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways involved in tumor growth and proliferation. For example, some studies have indicated that thiazine derivatives can inhibit topoisomerases or induce apoptosis in cancer cells . The presence of the iodophenyl group may enhance lipophilicity and facilitate cellular uptake, thereby increasing bioavailability and therapeutic efficacy.
Antimicrobial Activity
In addition to antitumor properties, there is emerging evidence suggesting antimicrobial activity associated with similar pyrimidine-thiazine derivatives. Compounds with structural motifs akin to isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine have demonstrated effectiveness against various bacterial strains and fungi . This broad-spectrum antimicrobial activity could be attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies
- Anticancer Efficacy :
-
Antimicrobial Studies :
- Research focusing on pyrimidine derivatives highlighted their potential as antimicrobial agents. These studies utilized a range of bacterial strains to assess the minimum inhibitory concentration (MIC) values, showcasing promising results for compounds structurally related to isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine .
Summary Table of Biological Activities
Q & A
Q. Optimization :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during iodophenyl coupling .
- Purification : Use of preparative HPLC with C18 columns enhances purity (>95%) .
Which analytical techniques are essential for characterizing this compound?
Q. Basic
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions. Key signals include the isopropyl methyl split (δ 1.2–1.4 ppm) and thiazine ring protons (δ 3.8–4.2 ppm) .
- HPLC : Reverse-phase HPLC (gradient: 60–90% acetonitrile/water) assesses purity and monitors reaction progress .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~529.2 g/mol) .
What is the proposed mechanism of enzyme inhibition for this compound?
Basic
The compound acts as a competitive inhibitor by binding to enzyme active sites. For example:
- Kinase inhibition : The pyrimido-thiazine core mimics ATP’s purine ring, while the 4-iodophenyl group occupies hydrophobic pockets, disrupting substrate binding .
- Binding validation : Kinetic assays (e.g., IC determination via fluorescence polarization) and X-ray crystallography of enzyme-inhibitor complexes confirm interaction modes .
How can structure-activity relationship (SAR) studies optimize this compound for specific targets?
Q. Advanced
Q. Methodology :
- Parallel synthesis : Generate derivatives via combinatorial chemistry .
- Biological assays : Test inhibitory potency (IC) against recombinant enzymes and cell-based models .
What crystallographic methods are used to resolve its 3D structure?
Q. Advanced
- Single-crystal X-ray diffraction : Crystals grown via vapor diffusion (solvent: chloroform/methanol) are analyzed using SHELX for structure refinement. Key parameters:
- ORTEP visualization : Generates thermal ellipsoid plots to assess bond angles and torsional strain .
How can computational modeling predict its interaction with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites. The 4-iodophenyl group shows strong van der Waals interactions with hydrophobic residues (e.g., Leu123 in kinase X) .
- MD simulations : GROMACS evaluates binding stability over 100 ns trajectories .
How should researchers address discrepancies between analytical data (e.g., HPLC vs. NMR)?
Q. Advanced
- Case example : HPLC purity >98% but NMR shows trace impurities.
- Validation : Cross-check with LC-MS to correlate retention times with molecular ions .
What methodologies assess its in vitro toxicity profile?
Q. Advanced
- MTT assay : IC values in HEK293 or HepG2 cells determine cytotoxicity (typical range: 10–50 µM) .
- hERG inhibition : Patch-clamp electrophysiology evaluates cardiac toxicity risk .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
